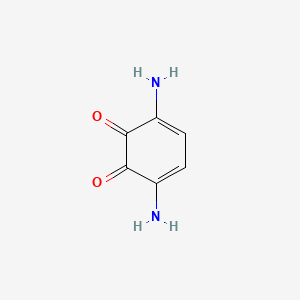

3,6-Diaminocyclohexa-3,5-diene-1,2-dione

Description

Overview of Quinone Chemistry and its Relevance in Modern Chemical Research

Quinones are a class of organic compounds formally derived from aromatic compounds by the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. This results in a fully conjugated cyclic dione (B5365651) structure. The simplest member of this class is 1,4-benzoquinone. Quinone chemistry is a vast and dynamic area of modern chemical research due to the diverse reactivity and electronic properties of these molecules.

Quinones are well-known for their redox activity, participating in reversible reduction-oxidation reactions. This property is central to their roles in biological systems, where they are involved in electron transport chains. In industrial applications, quinones are utilized as oxidizing agents, polymerization inhibitors, and building blocks for the synthesis of dyes and pharmaceuticals. The reactivity of the quinone ring, particularly its susceptibility to nucleophilic addition, makes it a valuable scaffold for the construction of complex molecular frameworks.

Significance of Substituted Cyclohexadienediones as Advanced Chemical Scaffolds

Substituted cyclohexadienediones, the broader class to which 3,6-Diaminocyclohexa-3,5-diene-1,2-dione belongs, are considered advanced chemical scaffolds due to the profound influence of substituents on their chemical and physical properties. The introduction of substituent groups onto the cyclohexadienedione core can modulate its redox potential, color, and reactivity. This tunability is of paramount importance in the design of functional molecules for specific applications.

In medicinal chemistry, substituted quinones are found in a number of natural products with significant biological activity, including anticancer and antimicrobial properties. The amino-substituted quinones, in particular, are of great interest as the amino groups can engage in hydrogen bonding and act as coordination sites for metal ions, further expanding their potential as therapeutic agents and functional materials.

Current Research Landscape and Key Challenges Pertaining to this compound Systems

The current research landscape for diaminocyclohexadienediones is active, with a focus on the synthesis of novel derivatives and the exploration of their properties. While a significant body of work exists for 1,4-diamino (para) isomers, the 1,2-diamino (ortho) systems, such as this compound, are less explored.

A notable synthetic approach to diaminobenzoquinones involves a one-pot chemical oxidative method starting from catechol or hydroquinone (B1673460). orientjchem.orgsemanticscholar.org This method utilizes sodium azide (B81097) in the presence of potassium ferricyanide (B76249) as an oxidizing agent, proceeding through a Michael addition reaction. orientjchem.orgsemanticscholar.org This facile synthesis has been reported to produce various diamino-o-benzoquinone derivatives in high purity and yield. orientjchem.orgsemanticscholar.org For instance, the reaction starting from catechol yields 4,5-diaminocyclohexa-3,5-diene-1,2-dione. orientjchem.orgsemanticscholar.org

Table 1: Spectroscopic Data for a Related Isomer: 4,5-diamino-3-methylcyclohexa-3,5-diene-1,2-dione

| Spectroscopic Data | Values |

| ¹H NMR (500 MHz, acetone-d6) | δ = 7.39 (br s, 4H, NH), 5.28 (s, 1H), 1.89 (s, 3H) ppm |

| ¹³C NMR (500 MHz, DMSO-d6) | δ = 180.8, 178.41, 153.1, 97.2, 95.1, 9.3 ppm |

| IR (KBr) | 3400, 3236, 3063, 1723, 1514, 1470, 1343, 1104 cm⁻¹ |

| MS (70 eV) | m/z = 152 (M⁺, 100), 137 (35), 97 (60), 83 (50), 69 (80), 56 (45), 15 (80) |

Data sourced from a study on the synthesis of diamino benzoquinones. orientjchem.orgsemanticscholar.org

Another relevant synthetic strategy involves the reaction of 2,3,5,6-tetrabromo-1,4-benzoquinone with various amino compounds to furnish 2,5-diamino-3,6-dibromo-1,4-benzoquinones. academicjournals.org This highlights a common pathway for introducing amino functionalities onto a pre-existing quinone core.

A key challenge in the study of this compound is the regioselective synthesis. The directing effects of the existing carbonyl and amino groups can lead to a mixture of isomers, making the isolation of the pure 3,6-disubstituted product difficult. The inherent reactivity of the o-quinone moiety also presents challenges in terms of stability and handling. semanticscholar.org Furthermore, there is a general lack of extensive research and characterization data specifically for the 3,6-diamino-1,2-dione isomer, which hinders a deeper understanding of its unique properties and potential applications. Future research will likely focus on developing regioselective synthetic methods and conducting thorough computational and experimental studies to elucidate the structure-property relationships in this specific diaminocyclohexadienedione system.

Structure

3D Structure

Properties

CAS No. |

70703-31-0 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

3,6-diaminocyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C6H6N2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,7-8H2 |

InChI Key |

PWUJYMMPVQHCLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(=O)C(=C1)N)N |

Origin of Product |

United States |

Reaction Mechanisms and Advanced Chemical Transformations of Diaminocyclohexa 3,5 Diene 1,2 Dione Systems

Detailed Analysis of Electron Transfer Processes and Redox Chemistry

The redox behavior of diaminocyclohexadienedione systems is governed by the interplay between the electron-withdrawing dione (B5365651) functionality and the electron-donating amino substituents. These compounds are redox-active and can undergo electron transfer processes, allowing for the electrochemical manipulation of their properties. nih.gov The variable oxidation states of metal ions are crucial in many biological electron transfer processes, such as cellular respiration and photosynthesis, which occur through outer-sphere mechanisms. nih.gov

Derivatives of 2,5-diaminoterephthalate, which share the feature of amino groups on a redox-active ring, are oxidized in two distinct one-electron steps. nih.gov The first oxidation is typically quasi-reversible, forming a radical cation, while the second can be quasi-reversible or irreversible. nih.gov Similarly, 2,3-diamino-1,4-naphthoquinone and its N-alkylated derivatives exhibit defined electrochemical reduction and oxidation potentials. researchgate.net The presence of electron-donating or electron-accepting substituents significantly influences the formal potentials. For instance, in diaminoterephthalate derivatives, electron-donating groups attached to the nitrogen atoms affect the absorption and emission wavelengths, which correlate with the formal potential of the first oxidation. nih.gov

The redox chemistry of these systems is fundamental to their potential applications. For example, the ability of quinone-based compounds to participate in oxidation-reduction cycles is vital for their role in electron transport in biological systems. academicjournals.org The electrochemical properties of several related amino-quinone derivatives are summarized in the table below, illustrating the influence of substitution on their redox potentials.

| Compound | First Oxidation Potential (E°′ vs. Fc/Fc⁺) | Second Oxidation Potential (Epa vs. Fc/Fc⁺) | Reference |

| Diethyl 2,5-diaminoterephthalate | -0.11 V | 0.54 V | nih.gov |

| Diethyl 2,5-bis(methylamino)terephthalate | 0.07 V | 0.69 V | nih.gov |

| Diethyl 2,5-bis(allylamino)terephthalate | 0.07 V | 0.67 V | nih.gov |

| 2,3-Diamino-1,4-naphthoquinone | Not specified | Not specified | researchgate.net |

| 2,3-Bis(methylamino)-1,4-naphthoquinone | Not specified | Not specified | researchgate.net |

This table presents interactive data on the redox potentials of quinone derivatives related to 3,6-Diaminocyclohexa-3,5-diene-1,2-dione.

Mechanistic Elucidation of Nucleophilic Attack and Subsequent Rearrangements

The electron-deficient nature of the cyclohexadienedione ring makes it susceptible to nucleophilic attack. Quinones are highly reactive α,β-unsaturated ketones, and their characteristic behavior involves 1,4-addition reactions, also known as Michael additions. academicjournals.orgresearchgate.net Nucleophiles such as those containing thiol (SH) and amino (NH2) groups react readily with quinones. academicjournals.orgresearchgate.net

A well-documented example is the reaction of benzoquinones with the azide (B81097) ion. researchgate.netorientjchem.orgsemanticscholar.org The mechanism involves an initial Michael addition of the azide ion to the electron-deficient ring, forming an azido-benzoquinone intermediate. researchgate.netsemanticscholar.org This is followed by an intramolecular oxidation-reduction reaction, converting the azido (B1232118) group into an amino group. semanticscholar.org A second Michael addition and subsequent rearrangement can then lead to the formation of a diamino-benzoquinone product. researchgate.netsemanticscholar.org This one-pot oxidative method provides an efficient route to diamino benzoquinones from catechol or hydroquinone (B1673460) precursors. researchgate.netorientjchem.orgsemanticscholar.org

The reactivity of quinone systems towards nucleophiles is also influenced by substituents on the ring. Halogen atoms adjacent to the carbonyl groups are often labile and can be readily displaced via nucleophilic substitution reactions. academicjournals.org The allergenic potential of some quinones is believed to stem from their ability to react with nucleophilic amino acid residues in proteins, such as the thiol group of cysteine or the amino group of lysine. smu.edu Studies on 2,5-dimethyl-p-benzoquinonediimine, a related compound, showed that it reacts with N-acetyl-Cys through a classical electrophile-nucleophile mechanism, with the thiol group attacking the electrophilic ring positions. nih.gov However, reactions with other amino acids like N-acetyl-Trp and N-acetyl-Lys involved more complex oxido-reduction processes. nih.gov

Intramolecular Cyclization and Ring-Forming Reactions (e.g., in the formation of fused heterocyclic systems)

The diaminocyclohexadienedione scaffold is a valuable building block for the synthesis of fused heterocyclic compounds. airo.co.in Fused heterocyclic systems are integral to many biologically active natural products and pharmaceuticals, exhibiting a wide spectrum of activities. nih.gov The synthesis of these complex structures often involves intramolecular cyclization reactions. airo.co.in

Various synthetic methods, including cyclization reactions, ring-closing metathesis, and Diels-Alder reactions, are employed to produce diverse fused heterocyclic structures. airo.co.in For instance, benzimidazoles can be synthesized via the cyclocondensation of ortho-diamines with aldehydes. organic-chemistry.org By analogy, if the amino groups of a 3,6-diaminocyclohexadienedione derivative were further functionalized, for example, by reaction with a dicarbonyl compound, subsequent intramolecular condensation could lead to the formation of a fused pyrazine (B50134) ring. The condensation of bicyclic adducts derived from o-benzoquinones with 1,2-diamines smoothly affords pyrazinobarrelene derivatives. ias.ac.in

The strategic placement of reactive functional groups on the amino substituents can facilitate intramolecular ring closure. For example, a side chain containing a nucleophile could attack one of the carbonyl carbons of the dione system, leading to the formation of a new heterocyclic ring fused to the central six-membered ring. Such strategies are key to building complex polycyclic systems from relatively simple precursors. ebrary.net

Dearomatization Strategies and Cycloaddition Reactions Involving Cyclohexadienedione Moieties

Dearomatization has become a powerful strategy for rapidly accessing complex, three-dimensional molecules from simple, flat aromatic precursors. nih.gov While the cyclohexadienedione core is not aromatic, it is often involved in reactions that dearomatize an aromatic partner, particularly through cycloadditions. o-Benzoquinones are unique conjugated 1,2-diones that can exhibit diverse cycloaddition modes, participating as a carbodiene, heterodiene, dienophile, or heterodienophile. ias.ac.in

This versatility allows them to react with a wide range of dienophiles and dienes. For example, their reaction with electron-rich dienes typically yields benzodioxins. ias.ac.in The mechanism of cycloaddition between strained cyclic alkenes and ortho-quinones has been investigated using quantum chemical studies, which indicate a concerted process with synchronous formation of the new C-C bonds. nih.gov

The unique electronic structure of quinones, characterized by fully conjugated systems and nonbonding electron pairs on the oxygen atoms, facilitates n→π* transitions upon irradiation with visible light, making them highly reactive in an excited state. researchgate.net This property has been harnessed to perform photocycloaddition reactions under mild conditions. researchgate.netmdpi.com

A notable example is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene or alkyne. researchgate.net Recently, this reaction has been extended to the cycloaddition of quinones with aromatic double bonds under visible light irradiation. mdpi.com For instance, the reaction of quinones with certain aromatics under blue LED irradiation at low temperatures yields oxetanes. mdpi.com The visible-light-mediated approach can also be used for [2+2] cycloaddition reactions to synthesize cyclobutane-containing structures without the need for a photocatalyst. mdpi.com The reactivity is driven by the photo-excited state of the quinone, which can then engage with an arenophile (an aromatic reaction partner). This strategy opens new avenues for constructing complex polycyclic systems that are otherwise difficult to access. researchgate.netnih.gov

The cycloadducts formed from cycloaddition reactions are not always the final products. They can serve as intermediates that undergo subsequent cycloreversion or fragmentation, leading to skeletal editing of the molecule. nih.gov This strategy involves adding, deleting, or substituting atoms within a ring system and offers a unique way to manipulate molecular frameworks. nih.gov

The cycloaddition-cycloreversion sequence allows for the transformation of one ring system into another. nih.govdigitellinc.com For example, a dearomative cycloaddition of an arene, followed by a second cycloaddition and a subsequent retro-cycloaddition (cycloreversion), can result in the transformation of the original arene's skeleton. digitellinc.com This process is driven by the formation of a more stable aromatic product. digitellinc.com The initial cycloadducts can be thermally labile or photochemically active, facilitating the fragmentation step. acs.orgmdpi.com These fragmentation pathways can be complex, sometimes involving a cascade of reactions to yield intricate polycyclic products. mdpi.com This powerful synthetic sequence provides a novel retrosynthetic disconnection for the preparation of valuable aromatic compounds. digitellinc.com

Advanced Spectroscopic and Structural Characterization of Diaminocyclohexa 3,5 Diene 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms. However, specific NMR data for 3,6-Diaminocyclohexa-3,5-diene-1,2-dione is not available in the reviewed literature.

A ¹H NMR spectrum for this compound would be expected to reveal signals corresponding to the amine (-NH₂) protons and the vinyl protons on the cyclohexadiene ring. The chemical shifts (δ) would indicate their electronic environment, and the coupling patterns (J) would provide information about the connectivity of adjacent protons. A detailed analysis of these parameters would be crucial for confirming the compound's proposed structure. At present, no such experimental data has been reported.

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. For this compound, distinct signals would be expected for the carbonyl carbons (C=O), the enamine carbons (C-NH₂), and the vinylic carbons (C=C). The chemical shifts of these carbon atoms would be highly informative for confirming the presence of the dione (B5365651) and diene functionalities within the six-membered ring. Currently, there is no published ¹³C NMR data for this compound.

For a complete structural assignment, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be employed. These experiments would establish correlations between protons and carbons, providing unambiguous evidence for the connectivity of the molecular structure. Solid-state NMR could provide insights into the structure and dynamics of the compound in the solid phase. To date, no studies employing these advanced NMR techniques on this compound have been found in the scientific literature.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine groups, C=O stretching of the ketone groups, and C=C stretching of the diene system. The positions and shapes of the N-H and C=O bands could also provide evidence of intra- and intermolecular hydrogen bonding. A comprehensive search of the literature did not yield any experimental IR spectra for this compound.

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |

| N-H Stretch (Amine) | 3500 - 3300 |

| C=O Stretch (Ketone) | 1715 - 1680 |

| C=C Stretch (Alkene) | 1680 - 1620 |

| N-H Bend (Amine) | 1650 - 1580 |

This table represents generalized expected frequency ranges for the functional groups anticipated in this compound; no specific experimental data is available.

X-ray Diffraction (XRD) for Crystalline Structure Determination and Supramolecular Assembly

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. An XRD analysis of a suitable crystal of this compound would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail any supramolecular interactions, such as hydrogen bonding networks involving the amine and carbonyl groups. A search for crystallographic data for this compound in databases such as the Cambridge Structural Database (CSD) did not yield any results.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For "this compound," with a molecular formula of C₆H₆N₂O₂, XPS analysis would be expected to provide detailed information about the carbon, nitrogen, and oxygen environments.

The high-resolution XPS spectra would reveal shifts in the binding energies of the core-level electrons (C 1s, N 1s, O 1s), which are indicative of the different chemical environments of these atoms within the molecule. For instance, the carbon 1s spectrum would be expected to show distinct peaks for the carbons double-bonded to nitrogen, those double-bonded to other carbons, and the carbonyl carbons. Similarly, the nitrogen 1s spectrum would characterize the amino groups, and the oxygen 1s spectrum would correspond to the carbonyl oxygens.

Table 1: Expected Core-Level Binding Energies for this compound

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C=C | ~284.8 |

| C-N | ~286.0 | ||

| C=O | ~288.0 | ||

| Nitrogen | N 1s | -NH₂ | ~400.0 |

| Oxygen | O 1s | C=O | ~532.0 |

Note: These are approximate values and can vary based on the specific chemical environment and instrument calibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for studying the electronic transitions and conjugation within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The extended conjugation in "this compound," arising from the diene system, the carbonyl groups, and the amino groups, is expected to result in characteristic absorption bands in the UV-Vis spectrum.

While direct UV-Vis spectral data for "this compound" is scarce, studies on structurally similar compounds, such as 2,5-diamino-3,6-dibromo-1,4-benzoquinones, provide valuable insights. For these related compounds, absorption maxima (λmax) are observed that can be attributed to π→π* and n→π* electronic transitions. academicjournals.orgresearchgate.net The amino groups act as auxochromes, influencing the position and intensity of the absorption bands.

For instance, various derivatives of 2,5-diamino-3,6-dibromo-1,4-benzoquinone exhibit absorption maxima in different solvents. In glacial acetic acid (GAA), absorption bands are noted around 220 nm, 250 nm, and 260 nm for different derivatives. academicjournals.org Another derivative in tetrahydrofuran (B95107) (THF) showed absorption maxima at 281 nm and 371.4 nm. academicjournals.org These transitions are characteristic of the conjugated quinone system modified by the electron-donating amino groups. The extensive π-system in these molecules lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to absorptions in the near-UV and visible regions.

Table 2: UV-Vis Absorption Data for a Structurally Related Compound (2,5-di(p-nitroanilino)-3,6-dibromo-1,4-benzoquinone)

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| Tetrahydrofuran (THF) | 281 | 371.4 |

Data from a study on a related diaminobenzoquinone derivative provides an indication of the expected spectral region for the target compound. academicjournals.org

Computational Chemistry and Theoretical Investigations of Diaminocyclohexa 3,5 Diene 1,2 Dione

Electronic Structure and Molecular Orbital Analysis

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

No published studies were found that specifically calculate the HOMO and LUMO energy levels for 3,6-Diaminocyclohexa-3,5-diene-1,2-dione. Such calculations are fundamental to understanding a molecule's electronic properties, including its ability to donate or accept electrons, its kinetic stability, and its chemical reactivity. researchgate.netnih.gov

Visualization and Interpretation of Orbital Distributions

Detailed visualization and interpretation of the HOMO and LUMO distributions for this compound are not available. This analysis would be crucial to identify the regions of the molecule involved in electron donation (typically the HOMO) and electron acceptance (typically the LUMO), thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

There are no specific Molecular Electrostatic Potential (ESP) maps or detailed charge distribution analyses for this compound in the existing literature. An ESP map would illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions and chemical reactivity. researchgate.netnih.gov

Quantum Mechanical (QM) Calculations for Reaction Energetics and Pathways

Determination of Gibbs Free Energy Gaps for Reaction Routes

Specific quantum mechanical calculations determining the Gibbs free energy gaps (ΔG) for potential reaction routes of this compound have not been reported. This data is essential for predicting the spontaneity and thermodynamic favorability of chemical reactions. libretexts.org

Investigation of Asynchronous and Synchronous Concerted Mechanisms

While related studies on isomers have touched upon concerted versus stepwise mechanisms, a focused investigation into asynchronous and synchronous concerted reaction mechanisms involving this compound is absent from the scientific record. Such studies would clarify the transition state geometries and the nature of bond-forming and bond-breaking processes in its reactions. academie-sciences.fr

Density Functional Theory (DFT) Studies on Molecular Conformations and Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement, or conformation.

Theoretical investigations would likely begin with geometry optimization to find the lowest energy structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this molecule, key parameters such as bond lengths, bond angles, and dihedral angles would be determined. Of particular interest would be the planarity of the cyclohexadiene ring and the orientation of the amino (-NH2) and carbonyl (C=O) groups.

Hypothetically, a DFT study could reveal the degree of conjugation within the molecule, influencing its electronic properties and reactivity. The amino groups, being electron-donating, and the dione (B5365651) system, being electron-withdrawing, would create a push-pull electronic effect, which could be quantified through analysis of molecular orbitals and electron density distribution.

A hypothetical data table summarizing the kind of results a DFT study might produce is presented below.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length | ~1.36 Å |

| C=C Bond Length | ~1.37 Å |

| C-C Bond Length | ~1.48 Å |

| N-H Bond Length | ~1.01 Å |

| O=C-C=C Dihedral Angle | ~0° (indicating planarity) |

| H-N-C-C Dihedral Angle | Variable (indicating potential rotation of amino groups) |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be calculated in a DFT study.

Computational Modeling of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the properties of a single molecule, computational modeling can predict how molecules of this compound interact with each other in a condensed phase. These non-covalent interactions, such as hydrogen bonding and π-π stacking, govern the formation of larger, ordered structures known as supramolecular assemblies.

Hydrogen Bonding: The presence of both hydrogen bond donors (the N-H bonds of the amino groups) and acceptors (the lone pairs on the oxygen atoms of the carbonyl groups and the nitrogen atoms of the amino groups) makes this molecule a prime candidate for extensive intermolecular hydrogen bonding. Computational models could predict the geometry and strength of these bonds, identifying the most favorable hydrogen-bonding networks. These networks could involve chains, sheets, or more complex three-dimensional architectures, significantly influencing the material's crystal packing and physical properties.

π-π Stacking: The conjugated ring system of this compound provides a planar surface that could facilitate π-π stacking interactions between molecules. These interactions, arising from the overlap of p-orbitals in adjacent rings, are crucial for the stability of many crystal structures. Computational modeling would assess the preferred stacking arrangements (e.g., face-to-face, offset) and calculate the interaction energies, providing insight into the collective behavior of these molecules.

A hypothetical data table illustrating the potential energetic contributions of these supramolecular interactions is shown below.

| Interaction Type | Key Geometric Parameter | Predicted Interaction Energy (kcal/mol) |

| N-H···O Hydrogen Bond | H···O distance: ~1.8 - 2.2 Å | -3 to -8 |

| N-H···N Hydrogen Bond | H···N distance: ~2.0 - 2.4 Å | -2 to -5 |

| π-π Stacking | Interplanar distance: ~3.3 - 3.8 Å | -1 to -3 |

Note: The data in this table is hypothetical and illustrative of the results that would be obtained from computational modeling of supramolecular interactions.

While specific computational research on this compound is not prominently documented, the application of established theoretical methods like DFT and supramolecular modeling would be invaluable in elucidating its fundamental chemical and physical properties. Such studies are essential for the rational design of new materials with tailored electronic and structural characteristics.

Advanced Materials Science Applications of Diaminocyclohexa 3,5 Diene 1,2 Dione

Development as Organic Electrode Materials (OEMs) in Rechargeable Battery Systems

Organic electrode materials are at the forefront of research for next-generation batteries due to their structural designability, low cost, and environmental friendliness compared to traditional inorganic materials. The unique structure of 3,6-Diaminocyclohexa-3,5-diene-1,2-dione, with its multiple redox-active sites, offers the potential for high specific capacity and stable energy storage.

Cathode Materials for Aqueous Zinc-Ion Batteries (AZIBs)

Aqueous zinc-ion batteries (AZIBs) are gaining considerable attention for large-scale energy storage because of their inherent safety, low cost, and the high theoretical capacity of zinc metal anodes. nih.govoaepublish.com The development of suitable cathode materials is a critical area of research, and this compound and its isomers have shown exceptional promise.

Research on the closely related tetraamino-p-benzoquinone (TABQ) has demonstrated the high potential of this class of materials. When used as a cathode in an AZIB with a 1 M ZnSO₄ electrolyte, the material delivers a high specific capacity of 303 mAh g⁻¹ at a current density of 0.1 A g⁻¹. nih.govnih.govresearchgate.net This impressive performance is attributed to a proton-dominated insertion mechanism, facilitated by the molecule's functional groups. nih.gov Even at high current densities, the material maintains excellent performance, retaining a capacity of 213 mAh g⁻¹ at 5 A g⁻¹ and exhibiting stable cycling for over 1000 cycles. nih.govnih.govresearchgate.net The electrochemical performance is characterized by two distinct redox peaks, indicating a multi-step reaction process during charge and discharge. researchgate.net

| Current Density (A g⁻¹) | Specific Capacity (mAh g⁻¹) | Cycling Stability |

|---|---|---|

| 0.1 | 303 | Stable for 1000 cycles |

| 5.0 | 213 |

Consideration for Lithium-Ion, Sodium-Ion, and Potassium-Ion Batteries

Beyond aqueous systems, diaminobenzoquinone derivatives are being actively investigated for non-aqueous lithium-ion (Li-ion), sodium-ion (Na-ion), and potassium-ion (K-ion) batteries. The primary challenge for organic materials in these systems is their solubility in common organic electrolytes, which can lead to capacity fade. nih.govosu.edu

For Li-ion batteries, strategies to mitigate dissolution have included molecular design to enhance intermolecular forces. The 2,5-diamino-1,4-benzoquinone (B74859) (DABQ) isomer, for example, shows significantly reduced solubility in ether-based electrolytes compared to carbonate-based ones, leading to more stable cycling. nih.gov In Na-ion systems, related organic cathodes like bis-tetraaminobenzoquinone (TAQ) have demonstrated the potential for both high energy and power densities. pv-magazine.com Similarly, quinone-based materials have been successfully employed in K-ion batteries, indicating that the fundamental redox chemistry is adaptable to various charge carriers. The design of these organic materials often involves balancing the redox potential and insolubility to achieve long cycle life and high performance. researchgate.netnih.gov

Investigation of Redox Mechanisms for Ion Storage and Release within OEMs

The mechanism of ion storage in diaminobenzoquinone-based electrodes is complex and highly dependent on the electrolyte system. The redox activity is centered on the carbonyl (C=O) and, in some cases, the carbon-nitrogen (C=N) groups within the molecule.

In aqueous zinc-ion batteries, the energy storage mechanism is often dominated by proton (H⁺) insertion and extraction rather than the larger Zn²⁺ ions. nih.gov This is facilitated by the weakly acidic nature of the zinc sulfate (B86663) electrolyte. The amino and carbonyl groups on the molecule act as sites for protonation and deprotonation during the discharge and charge cycles. This proton-based mechanism is often kinetically favorable, leading to excellent rate capabilities. nih.gov

In non-aqueous Li-ion and Na-ion systems, the redox mechanism involves the coordination and release of Li⁺ or Na⁺ ions at the carbonyl oxygen atoms during the reduction and oxidation of the quinone structure. researchgate.netnih.gov The process typically involves a multi-electron transfer, which contributes to the high specific capacity of these materials. nih.gov Theoretical and experimental studies confirm that the redox potentials can be tuned by modifying the functional groups on the aromatic ring, allowing for the rational design of cathode materials with desired voltage profiles. researchgate.net

Supramolecular Engineering for Enhanced Material Performance

The performance of organic electrode materials is not solely dependent on the redox activity of a single molecule but is significantly influenced by intermolecular interactions. Supramolecular engineering, which focuses on controlling these non-covalent forces, is a key strategy for designing stable and efficient organic cathodes.

Role of Hydrogen Bonding Networks in Electrochemical Stability and Ion Storage Capability

Hydrogen bonding plays a critical role in the performance of this compound and its isomers. The presence of both amino groups (hydrogen bond donors) and carbonyl groups (hydrogen bond acceptors) allows for the formation of extensive intermolecular hydrogen bonding networks (N-H···O=C). nih.gov

This robust network is crucial for enhancing electrochemical stability by physically preventing the individual molecules from dissolving into the battery electrolyte. nih.govosu.edu By reducing solubility, the loss of active material from the cathode is minimized, leading to significantly improved cycling stability and high coulombic efficiency. nih.gov Furthermore, these hydrogen bonding networks can facilitate ion transport. In proton-based storage mechanisms, the network allows for efficient proton conduction through the electrode via a Grotthuss-type mechanism, which contributes to high rate performance. nih.gov Intramolecular hydrogen bonds can also be engineered into the molecular structure to further reduce solubility and enhance charge transfer kinetics. nih.gov

Contribution of π-π Stacking Interactions to Structural Integrity and Charge Transport

The planar, aromatic nature of the diaminobenzoquinone core promotes strong π-π stacking interactions between adjacent molecules. This cofacial arrangement is fundamental to both the structural integrity and the electronic conductivity of the electrode material. utah.edu

These stacking interactions contribute to the formation of a stable, layered crystalline structure, which further helps to prevent dissolution in the electrolyte. nih.gov More importantly, the overlapping π-orbitals create pathways for efficient charge transport (electron conduction) through the bulk material. utah.eduwikipedia.org Good electronic conductivity is essential for achieving high rate capability, as it ensures that electrons can move quickly to and from the redox sites during the charge and discharge processes. The combination of strong hydrogen bonding and effective π-π stacking creates a robust, multidimensional network that is key to the high performance of these organic electrode materials. nih.gov

Polymer and Composite Material Development Using this compound as a Building Block

The bifunctional nature of this diaminobenzoquinone derivative allows it to be incorporated into polymeric structures, imparting specific electronic and physical properties to the resulting materials.

Aromatic polyimides (PI) are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength, making them suitable for microelectronics and aerospace applications. scispace.com However, they can be limited by relatively high coefficients of thermal expansion (CTE) and water absorption. scispace.com To mitigate these issues, polyimides are often combined with silica (B1680970) (SiO₂) to create organic-inorganic hybrid materials that leverage the favorable properties of both components: the processability and dielectric performance of the polyimide and the low CTE and high dimensional stability of silica. scispace.comnih.gov

The preparation of these hybrid films commonly involves a sol-gel process, where a tetraalkoxysilane is hydrolyzed and condensed within a solution of a polyimide precursor, poly(amic acid). scispace.com To improve the homogeneity and interfacial adhesion between the organic and inorganic phases, covalent bonds are often introduced. This can be achieved by using silane (B1218182) coupling agents, such as p-aminophenyltrimethoxysilane, which can be incorporated into the polyimide backbone. scispace.com

While direct use of this compound in polyimide-silica films is not widely documented, its structure presents potential. The two amino groups could theoretically allow it to act as a diamine monomer or a cross-linking agent in the polycondensation reaction with a dianhydride to form the poly(amic acid) precursor. The incorporation of this quinone unit could introduce redox activity and color into the film, opening possibilities for new sensor or electro-optical applications. The properties of typical polyimide-silica nanocomposite films, demonstrating the effect of silica content, are summarized below.

| Material | SiO₂ Content (wt%) | Thermal Decomposition Temp. (TGA, 5% loss) | Tensile Strength (MPa) | Elastic Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|---|---|

| Pristine PI Film | 0 | 517 °C | 105.3 | 2.31 | 13.2 |

| PIS5 Film | 5 | 522 °C | 112.5 | 2.54 | 11.5 |

| PIS10 Film | 10 | 525 °C | 118.7 | 2.86 | 9.8 |

The arrangement of carbonyl and amino groups in diaminobenzoquinone derivatives makes them ideal candidates for building "molecular fabrics"—supramolecular structures held together by strong, directional hydrogen bonds. This ordered assembly is highly advantageous for applications in electronics, particularly for energy storage. Quinone-based compounds are redox-active molecules that can undergo reversible electrochemical reactions, making them suitable for use as electrode materials in batteries.

A close analogue, 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione (a para-benzoquinone), has demonstrated significant success as a cathode material in zinc-organic batteries. chemicalbook.com In this system, the extensive hydrogen-bonding network formed between the carbonyl and amino groups of adjacent molecules facilitates rapid proton conduction through a Grotthuss-type mechanism. chemicalbook.com This results in a high-capacity and remarkably stable battery, capable of cycling over 1000 times with minimal capacity loss. chemicalbook.com

The this compound molecule possesses the same functional groups capable of forming similar hydrogen-bonded networks. Its ortho-quinone structure offers a different geometry for molecular packing and could lead to unique electrochemical properties. The use of such molecules as polymer fabric cathodes involves designing a material where these hydrogen-bonded networks create a stable yet porous framework, allowing for efficient ion transport and access to the redox-active sites.

| Current Density (A g⁻¹) | Specific Capacity (mAh g⁻¹) | Cycle Number | Capacity Retention |

|---|---|---|---|

| 0.1 | 303 | - | - |

| 5.0 | 213 | - | - |

| 5.0 | - | 1000 | Stable Cycling |

Exploration in Coordination Chemistry and Related Polymer Systems

The field of coordination chemistry has extensively studied ortho-quinone ligands due to their ability to exist in three different, interconvertible redox states: the neutral quinone, the semiquinone radical anion, and the catecholate dianion. researchgate.net This redox activity allows them to coordinate with a wide variety of metals, and the resulting complexes often exhibit fascinating electronic and magnetic properties. researchgate.net The specific redox state of the ligand in a metal complex depends on the metal's own redox potential. researchgate.net

This compound is a bifunctional ligand. The ortho-quinone core provides a primary site for metal chelation through the two oxygen atoms. Simultaneously, the two amino groups on the quinone ring can act as additional donor sites for coordination or as functional handles for building larger polymeric systems. These amino groups can be used to link multiple metal-quinone units together, creating one-, two-, or three-dimensional coordination polymers. Such materials could have applications in catalysis, as porous materials for gas storage, or as novel magnetic or conductive materials. The versatility of the o-quinone core as a ligand is highlighted by its different coordination modes.

| Ligand Form | Oxidation State | Description | Coordination Behavior |

|---|---|---|---|

| o-Benzoquinone | 0 | Neutral, closed-shell molecule | Coordinates to low-valent metals as a neutral ligand. |

| Semiquinone | -1 | Radical anion | Forms paramagnetic complexes; participates in magnetic exchange with metal centers. |

| Catecholate | -2 | Dianion | Coordinates to high-valent metals as a dianionic chelating ligand. |

Future Research Directions and Emerging Opportunities for Diaminocyclohexa 3,5 Diene 1,2 Dione

Exploration of Novel and Sustainable Synthetic Routes for Scalable Production

The practical application of any novel organic material hinges on the development of efficient, cost-effective, and environmentally benign production methods. nih.gov Future research must prioritize the development of sustainable synthetic routes for 3,6-Diaminocyclohexa-3,5-diene-1,2-dione that are amenable to scalable production.

Key Research Objectives:

Green Chemistry Approaches: Investigation into synthetic pathways that minimize hazardous reagents and solvents is crucial. rsc.org This includes exploring biocatalytic methods or leveraging green, environmentally friendly bioproduction of precursors like aminobenzoic acid. mdpi.commdpi.com One-pot oxidative methods, which have been successful for other diamino benzoquinones, could offer an efficient route, starting from readily available precursors. orientjchem.org

Feedstock Diversification: Moving away from petroleum-based feedstocks towards renewable, biomass-derived sources would significantly enhance the sustainability profile of the material. acs.org

Process Optimization: Research into optimizing reaction conditions (temperature, pressure, catalysts) to maximize yield and purity while minimizing energy consumption and waste generation is essential for industrial scalability. nih.gov Techniques like atomic/molecular layer deposition (ALD/MLD), while typically used for thin films, could inspire novel vapor-phase synthesis methods for producing highly pure materials. ien.com

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, renewable. | Enzyme stability, low yields, complex purification. | Enzyme discovery and engineering, process optimization. |

| One-Pot Oxidation | High efficiency, reduced waste, simpler process. | Side reactions, purity control. | Catalyst development, reaction condition screening. |

| Mechanochemistry | Solvent-free, high yields, energy efficient. | Scalability for large volumes, heat management. | Reactor design, understanding reaction mechanisms. |

| Flow Chemistry | Precise control, enhanced safety, easy scale-up. | High initial investment, potential for clogging. | Reactor design, integration with purification. |

Rational Design and Tailoring of Molecular Structures for Targeted Material Functionalities

The inherent tunability of organic molecules is one of their greatest strengths. patsnap.com Rational design and chemical modification of the this compound scaffold can unlock a wide range of functionalities tailored for specific applications.

Key Research Objectives:

Redox Potential Tuning: The introduction of various electron-donating or electron-withdrawing groups onto the quinone ring or the amino substituents can precisely tune the redox potential. mdpi.com This is critical for applications like redox flow batteries, where matching the potentials of the anolyte and catholyte is key to maximizing cell voltage. nih.gov

Enhancing Solubility and Stability: Functionalization can improve solubility in desired solvents (particularly aqueous media for green battery applications) and enhance the long-term chemical stability of the molecule during electrochemical cycling. nih.govresearchgate.net

Polymerization and Immobilization: To overcome the common issue of organic material dissolution in liquid electrolytes, research should focus on polymerizing the monomer or grafting it onto conductive substrates like carbon nanomaterials. nih.govmdpi.com This creates a more robust and stable electrode material.

Self-Assembly and Supramolecular Chemistry: Designing derivatives that can self-assemble into ordered structures could lead to materials with enhanced charge transport properties and novel functionalities for use in sensors or molecular electronics. biointerfaceresearch.com

Application of Advanced In Situ Characterization Techniques for Real-Time Mechanistic Elucidation in Operando Devices

A deep understanding of the electrochemical processes, degradation pathways, and structure-property relationships requires looking inside a functioning device. acs.org The application of advanced in situ and operando characterization techniques is indispensable for unraveling the complex behavior of this compound in real-time.

Key Research Objectives:

Spectroelectrochemistry: Techniques like in situ UV-Vis, Raman, and FTIR spectroscopy can provide real-time information on the changes in molecular structure and the formation of intermediates during charging and discharging. nih.govcip.com.cnresearchgate.net This is vital for identifying reaction mechanisms and degradation products.

In Situ NMR and EPR: For redox flow battery applications, in situ Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for quantifying the state of charge, identifying radical intermediates, and studying decomposition pathways in the liquid electrolyte. ista.ac.atacs.org

X-ray Techniques: In situ X-ray absorption spectroscopy (XAS) can provide element-specific information about the local chemical environment, while X-ray diffraction (XRD) can track changes in the crystalline structure of solid-state electrode materials during cycling. electrochem.org

Microscopy and Imaging: In situ scanning probe microscopy and transmission electron microscopy can visualize morphological changes at the electrode-electrolyte interface with high spatial resolution, revealing processes like the formation of the solid-electrolyte interphase (SEI). electrochem.orgsemanticscholar.org

Leveraging High-Throughput Computational Screening and Machine Learning for New Material Discovery

The chemical space of possible derivatives of this compound is vast. mdpi.com Traditional trial-and-error experimental approaches are too slow to explore this landscape effectively. strath.ac.uk High-throughput virtual screening (HTVS) and machine learning (ML) offer a path to rapidly identify promising new candidate molecules. nih.govaip.org

Key Research Objectives:

Building Virtual Libraries: Creating large, computationally accessible libraries of derivatives by systematically adding different functional groups to the parent molecule. mdpi.com

Predictive Modeling: Using Density Functional Theory (DFT) and other computational chemistry methods to predict key properties like redox potential, solubility, and stability for all molecules in the virtual library. nih.govacs.org

Machine Learning Acceleration: Training ML models, such as graph neural networks, on existing experimental and computational data to predict material properties orders of magnitude faster than traditional methods. nih.govresearchgate.netosti.gov This accelerates the screening of vast chemical databases to identify top candidates. nih.govresearchgate.net

Autonomous Discovery: Integrating ML-driven approaches with automated robotic laboratories can create a closed-loop system for accelerated design, synthesis, and testing of new materials. arxiv.orgresearchgate.net

Table 2: Illustrative High-Throughput Screening Data for Hypothetical Derivatives

| Derivative | Substituent at C4/C5 | Predicted Redox Potential (V vs. SHE) | Predicted Aqueous Solubility (logS) | Predicted Stability Score |

| Parent | -H | 0.45 | -1.5 | 0.85 |

| Deriv-A | -OH | 0.30 | -0.8 | 0.88 |

| Deriv-B | -SO3H | 0.65 | 0.5 | 0.92 |

| Deriv-C | -CF3 | 0.72 | -2.1 | 0.75 |

| Deriv-D | -COOH | 0.58 | -0.2 | 0.90 |

Integration into Hybrid Material Systems and Multifunctional Devices Beyond Energy Storage

The unique electronic and chemical properties of this compound make it a promising building block for a variety of advanced materials and devices beyond its potential use in batteries.

Key Research Objectives:

Hybrid Composites: Integrating the molecule into polymer matrices or with inorganic nanomaterials (like graphene oxide or silica) can create hybrid materials with synergistic properties. mdpi.comrsc.orgmdpi.com These composites could find applications in catalysis, sensing, or as smart materials.

Molecular Electronics: The redox-switching capability of the quinone core could be harnessed to create molecular switches or data storage elements. mdpi.com Functionalizing graphene nanoribbons with this molecule could lead to pH-sensitive electronic devices. mdpi.com

Chemosensors: The amino and quinone groups can act as binding sites for specific analytes, such as metal ions. biointerfaceresearch.com Changes in the optical or electrochemical properties upon binding could form the basis of highly selective and sensitive chemical sensors.

Biointerfaces: Quinone/hydroquinone (B1673460) systems are fundamental to biological processes. rsc.org Immobilizing derivatives on surfaces could create biomimetic interfaces for applications in bioelectronics, enzyme immobilization, or studying biological electron transfer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.